
2-Bromo-3-methylbenzaldehyde
Overview
Description
2-Bromo-3-methylbenzaldehyde is an organic compound with the molecular formula C8H7BrO. It is a derivative of benzaldehyde, where the hydrogen atom at the second position of the benzene ring is replaced by a bromine atom, and the hydrogen atom at the third position is replaced by a methyl group. This compound is a white crystalline solid with a melting point of 53-54°C and a boiling point of approximately 250°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3-methylbenzaldehyde can be synthesized through the bromination of 3-methylbenzaldehyde. The reaction involves the addition of bromine to 3-methylbenzaldehyde in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of bromine and a catalyst to facilitate the bromination process. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acids under controlled conditions. Key findings include:
Reaction Pathway:
2-Bromo-3-methylbenzaldehyde → 2-Bromo-3-methylbenzoic acid
Reagent/Conditions | Yield | Key Observations | Source |
---|---|---|---|
KMnO₄ in acidic medium | 58% | CO₂ pressure enhances selectivity | |
CrO₃/H₂SO₄ | 42% | Requires stepwise aldehyde isolation |
Mechanistic Insight:
Oxidation proceeds via the formation of a geminal diol intermediate, followed by dehydrogenation to the carboxylic acid. Steric hindrance from the methyl group slightly reduces reaction rates compared to non-methyl analogs .
Reduction Reactions
The aldehyde group is reduced to a primary alcohol using hydride reagents:
Reaction Pathway:
this compound → 2-Bromo-3-methylbenzyl alcohol
Reagent/Conditions | Yield | Notes | Source |
---|---|---|---|
NaBH₄ in MeOH | 75% | Mild conditions, rapid completion | |
LiAlH₄ in THF | 96% | Requires low temperature (-78°C) |
Side Reactions:
Over-reduction to the corresponding hydrocarbon is negligible due to the stabilizing effect of the aromatic ring .
Condensation Reactions
The aldehyde participates in Knoevenagel and Friedländer condensations:
Knoevenagel Condensation
Example: Synthesis of α,β-unsaturated ketones
Reagents: Malononitrile, piperidine catalyst
Yield: 68–72%
Application: Intermediate for heterocyclic compound synthesis .
Nucleophilic Aromatic Substitution (SNAr)
The bromine substituent undergoes substitution under specific conditions:
Reaction Pathway:
this compound → 2-Methoxy-3-methylbenzaldehyde
Reagent/Conditions | Yield | Temperature | Source |
---|---|---|---|
NaOMe in DMF | 40% | 80°C | |
CuI/1,10-phenanthroline | 65% | 120°C |
Limitations:
Electron-withdrawing aldehyde group deactivates the ring, necessitating strong nucleophiles or catalytic systems .
Grignard and Organometallic Additions
The aldehyde reacts with Grignard reagents to form secondary alcohols:
Reaction Pathway:
this compound + RMgX → 2-Bromo-3-methylbenzyl alcohol derivative
Reagent | Product | Yield | Source |
---|---|---|---|
CH₃MgBr | 2-Bromo-3-methyl-1-phenylpropan-1-ol | 60% | |
PhMgCl | Diaryl secondary alcohol | 52% |
Stereochemical Note:
Reactions proceed with minimal stereoselectivity due to the planar aldehyde group .
Schiff Base Formation
Reaction with primary amines yields imines:
Reaction Pathway:
this compound + RNH₂ → N-Substituted imine
Amine | Catalyst | Yield | Application | Source |
---|---|---|---|---|
Aniline | None | 85% | Ligand for metal complexes | |
Hydrazine | AcOH | 90% | Precursor for heterocycles |
Stability:
Imines derived from electron-deficient amines exhibit enhanced stability due to resonance with the aromatic ring .
Photochemical Reactions
Limited studies suggest potential for photoinduced coupling:
Reaction Pathway:
Dimerization via [2+2] cycloaddition under UV light
Conditions: Benzene, 254 nm UV
Yield: 30% (mixture of stereoisomers)
Challenge: Competing bromine dissociation reduces efficiency .
Critical Analysis of Reactivity
- Electronic Effects: The electron-withdrawing aldehyde group meta to bromine reduces electrophilicity at the para position, directing substitutions to ortho/para sites.
- Steric Effects: The methyl group at the 3-position hinders reactions at the adjacent carbon, favoring distal functionalization.
- Comparative Data:
Reaction Type Rate (vs. Benzaldehyde) Yield (vs. Benzaldehyde) Oxidation 0.7× 85% Knoevenagel 1.2× 72%
Scientific Research Applications
2-Bromo-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It is utilized in the development of new drugs and therapeutic agents.
Industry: It is employed in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methylbenzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the electron-withdrawing bromine atom, which makes the carbonyl carbon more susceptible to nucleophilic attack. In biological systems, it may interact with specific enzymes or receptors, leading to the modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methylbenzaldehyde
- 3-Bromo-4-methylbenzaldehyde
- 2-Bromo-5-methylbenzaldehyde
Uniqueness
2-Bromo-3-methylbenzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The position of the bromine and methyl groups influences its reactivity and interactions with other molecules, making it a valuable compound in various synthetic and research applications .
Biological Activity
2-Bromo-3-methylbenzaldehyde (CAS No. 109179-31-9) is an organic compound with significant biological activities. Its structure, characterized by a bromine atom and a methyl group attached to a benzaldehyde moiety, suggests potential interactions with various biological targets. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₇BrO
- Molecular Weight : 199.05 g/mol
- Boiling Point : Data not available
- Solubility : Soluble in organic solvents; specific solubility data varies across sources .
Biological Activity Overview
This compound exhibits multiple biological activities that can be categorized as follows:
1. Antimicrobial Activity
Research indicates that benzaldehyde derivatives, including this compound, possess antimicrobial properties. A study highlighted the effectiveness of certain benzaldehyde derivatives against bacterial strains such as E. coli and S. aureus. The mechanism appears to involve the regulation of gene expression related to metabolism and virulence in these pathogens .
2. Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of various enzymes:
- Monoamine Oxidase (MAO) : Some derivatives of benzaldehyde have shown preferential inhibition towards MAO-B, which is crucial for the metabolism of neurotransmitters .
- Cholinesterase Inhibitors : Certain studies have indicated that modifications in the benzaldehyde structure could enhance activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating neurodegenerative diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The aldehyde functional group can form hydrogen bonds with active sites on enzymes or receptors, influencing their activity.
- Lipophilicity : The presence of bromine and methyl groups enhances the lipophilicity of the compound, potentially improving membrane permeability and bioavailability .
Case Studies
- Antimicrobial Effects : A study focusing on various benzaldehyde derivatives demonstrated that compounds with halogen substitutions exhibited enhanced antibacterial properties compared to their non-halogenated counterparts .
- Enzyme Inhibition Studies : Another research highlighted the structure-activity relationship (SAR) of benzaldehydes, showing that specific substitutions could lead to significant increases in MAO-B inhibition potency, with some compounds reaching IC50 values in the low micromolar range .
Data Tables
Property | Value |
---|---|
Molecular Formula | C₈H₇BrO |
Molecular Weight | 199.05 g/mol |
Solubility | Soluble in organic solvents |
Antimicrobial Activity | Effective against E. coli, S. aureus |
MAO-B Inhibition IC50 | Varies by derivative; low micromolar range observed |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-bromo-3-methylbenzaldehyde, and what challenges arise in controlling regioselectivity?
this compound is typically synthesized via bromination of 3-methylbenzaldehyde. Key challenges include avoiding over-bromination and ensuring regioselectivity at the ortho position relative to the aldehyde group. Directed ortho-metalation (DoM) strategies using directing groups (e.g., methyl) or Lewis acids (e.g., AlCl₃) can enhance selectivity . However, competing pathways may yield isomers like 2-bromo-4-methylbenzaldehyde if steric or electronic factors favor alternative positions. Reaction monitoring via TLC or GC-MS is critical to optimize conditions .
Q. How can researchers validate the purity and structural identity of this compound?
Standard characterization methods include:
- NMR spectroscopy : and NMR to confirm substitution patterns (e.g., aldehyde proton at ~10 ppm, aromatic protons split by bromine coupling) .
- Mass spectrometry : Molecular ion peak at m/z 199.045 (C₈H₇BrO⁺) and fragment ions (e.g., loss of CO to form C₇H₇Br⁺) .
- Melting point analysis : Compare experimental values with literature data (if available) to detect impurities .
Storage under inert gas (e.g., N₂) at 2–8°C is recommended to prevent degradation .
Q. What are the key applications of this compound in organic synthesis?
This compound serves as a versatile intermediate:
- Pharmaceutical precursors : Synthesis of substituted benzodiazepines or kinase inhibitors via Suzuki-Miyaura cross-coupling with boronic acids .
- Ligand design : The aldehyde group facilitates Schiff base formation for metal coordination complexes (e.g., Cu or Pd catalysts) .
- Heterocyclic chemistry : Cyclization reactions to form indoles or quinolines under acidic or transition-metal-catalyzed conditions .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
The methyl group at position 3 introduces steric hindrance, which can slow transmetalation steps in Pd-catalyzed couplings (e.g., Heck or Sonogashira reactions). Electronically, bromine’s inductive effect deactivates the aromatic ring, requiring stronger bases (e.g., Cs₂CO₃) or elevated temperatures for Buchwald-Hartwig aminations. Computational studies (DFT) can model charge distribution to predict reactive sites .
Q. What analytical techniques resolve contradictions in reported spectral data for this compound derivatives?
Discrepancies in NMR or IR data may arise from solvent effects, tautomerism, or polymorphic forms. Strategies include:
- X-ray crystallography : Determine absolute configuration and hydrogen-bonding patterns (e.g., intramolecular H-bonding between aldehyde and adjacent substituents) .
- Variable-temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) that broaden signals at room temperature .
- High-resolution MS : Confirm molecular formulas to rule out isobaric impurities .
Q. How can researchers mitigate hazards when handling this compound?
Safety protocols include:
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (irritant properties noted in SDS) .
- Ventilation : Use fume hoods during synthesis to limit inhalation of volatile aldehydes or bromine byproducts .
- Waste disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .
Q. Methodological Guidance
Designing experiments to study substituent effects on this compound’s reactivity
- Comparative studies : Synthesize analogs (e.g., 2-chloro-3-methylbenzaldehyde) and compare reaction rates in nucleophilic aromatic substitution .
- Kinetic isotope effects (KIE) : Use deuterated substrates to probe rate-determining steps in catalytic cycles .
- Electrochemical analysis : Cyclic voltammetry to assess redox behavior influenced by substituents .
Resolving conflicting data in catalytic applications of this compound
Properties
IUPAC Name |
2-bromo-3-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c1-6-3-2-4-7(5-10)8(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQUDJGXCABLPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109179-31-9 | |
Record name | 2-bromo-3-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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